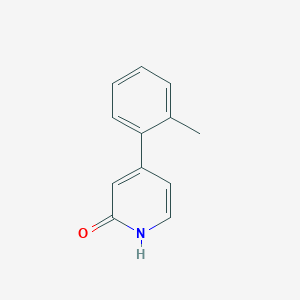

2-Hydroxy-4-(2-methylphenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-4-2-3-5-11(9)10-6-7-13-12(14)8-10/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRXAPIVLUMSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671752 | |

| Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-69-5 | |

| Record name | 4-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Hydroxy-4-(2-methylphenyl)pyridine: A Comprehensive Technical Guide

Executive Summary

The compound 2-Hydroxy-4-(2-methylphenyl)pyridine (often represented as its tautomer, 4-(2-methylphenyl)pyridin-2(1H)-one ) is a highly privileged structural motif in modern medicinal chemistry. Derivatives of 4-aryl-2-pyridones serve as critical pharmacophores in the development of phosphodiesterase (PDE4) inhibitors 1, kinase inhibitors, and positive allosteric modulators for muscarinic receptors 2.

This whitepaper provides an in-depth, self-validating methodology for the synthesis, purification, and analytical characterization of this compound. By moving beyond a simple procedural list, this guide elucidates the mechanistic causality behind reagent selection, catalytic dynamics, and tautomeric profiling.

Mechanistic Rationale & Pathway Design

While multicomponent de novo ring syntheses exist for highly substituted 2-pyridones 3, the most direct and chemoselective route for 4-aryl-2-pyridones is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-hydroxypyridine with an arylboronic acid 4.

Causality in Reaction Design

-

Electrophile Selection: The carbon-bromine bond at the C4 position of 4-bromo-2-hydroxypyridine is highly activated for oxidative addition, making it an ideal substrate for cross-coupling without requiring protection of the hydroxyl/lactam moiety 5.

-

Ligand Selection (Pd(dppf)Cl₂): The (2-methylphenyl)boronic acid introduces significant steric bulk adjacent to the coupling site. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°). This geometry enforces a highly strained square-planar Pd(II) intermediate, which thermodynamically drives and accelerates the final reductive elimination step, overcoming the ortho-methyl steric hindrance 2.

-

Solvent & Base Matrix: A 4:1 mixture of 1,4-Dioxane and Water is employed. Dioxane provides a high boiling point (101 °C) necessary to surpass the activation energy of the sterically hindered coupling. Water is critical to dissolve the K₂CO₃ base, generating the reactive boronate ate-complex

, which is the true transmetalating species.

Fig 1: Stepwise workflow of the Suzuki-Miyaura cross-coupling synthesis.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; successful progression through the defined In-Process Controls (IPCs) guarantees the viability of the catalytic cycle under these specific conditions 5.

Reagents

-

4-Bromo-2-hydroxypyridine : 1.00 g (5.75 mmol, 1.0 equiv)

-

(2-Methylphenyl)boronic acid : 0.94 g (6.90 mmol, 1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct : 0.23 g (0.28 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) : 2.38 g (17.25 mmol, 3.0 equiv)

-

Solvent : 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Step-by-Step Methodology

-

Preparation & Degassing: Charge a 100 mL Schlenk flask with 4-bromo-2-hydroxypyridine, (2-methylphenyl)boronic acid, and K₂CO₃. Add the 1,4-Dioxane and Water. Sparge the heterogeneous mixture with Argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress the homocoupling of the boronic acid.

-

-

Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

-

In-Process Controls (IPC) & Self-Validation:

-

Visual IPC: The initial mixture is orange/red. Upon reaching 90 °C, the solution will transition to a dark brown/black color, validating the successful in situ reduction of Pd(II) to the active Pd(0) species.

-

Chromatographic IPC: Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material (R_f ~ 0.2) will be consumed, replaced by a slightly less polar product spot (R_f ~ 0.4) that exhibits characteristic "streaking" under UV (254 nm) due to lactam hydrogen bonding.

-

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with brine (2 × 30 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 2% to 10% Methanol in Dichloromethane) to afford the title compound as an off-white solid.

Structural Characterization & Analytical Data

The structural integrity of this compound is confirmed through a combination of multidimensional NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

| Analytical Method | Parameter/Signal | Assignment / Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.65 (br s, 1H) | N-H / O-H (Exchangeable tautomeric proton) |

| δ 7.42 (d, J = 6.8 Hz, 1H) | Pyridine C6-H | |

| δ 7.20 – 7.35 (m, 4H) | Aryl C3', C4', C5', C6'-H | |

| δ 6.45 (d, J = 1.5 Hz, 1H) | Pyridine C3-H | |

| δ 6.30 (dd, J = 6.8, 1.5 Hz, 1H) | Pyridine C5-H | |

| δ 2.25 (s, 3H) | Aryl -CH₃ (ortho-methyl) | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 163.5 | C=O (Lactam carbonyl / C2) |

| δ 151.2 | Pyridine C4 (ipso to aryl) | |

| δ 138.5, 135.0, 130.5, 128.2, 126.5, 125.8 | Aryl carbons + Pyridine C6 | |

| δ 116.4, 105.2 | Pyridine C5, C3 | |

| δ 20.1 | Aryl -CH₃ | |

| HRMS (ESI-TOF) | m/z 186.0913 [M+H]⁺ | Calculated for C₁₂H₁₂NO⁺: 186.0919 |

| FT-IR (ATR, cm⁻¹) | 2950–2800 (br), 1655 (s), 1610 (m), 1540 (s) | N-H/O-H stretch, C=O stretch (lactam), C=C/C=N |

Physicochemical Profiling: Tautomerism & Dimerization

A critical factor in handling and characterizing this compound is its tautomeric nature. In polar protic solvents or the solid state, the equilibrium heavily favors the lactam (2-pyridone) form over the lactim (2-hydroxypyridine) form 4.

This dynamic leads to the formation of strongly hydrogen-bonded dimers. This dimerization is responsible for the compound's relatively high melting point, its limited solubility in non-polar organic solvents (like hexanes or pure DCM), and the characteristic broad N-H/O-H stretch seen in the FT-IR spectrum at 2950–2800 cm⁻¹.

Fig 2: Tautomeric equilibrium and dimerization dynamics of the 2-pyridone core.

References

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances / NIH.gov. 3

-

4-Bromo-2-hydroxypyrimidine | 548767-83-5. Benchchem. 5

-

US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors. Google Patents. 1

-

Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor. NIH.gov (PMC). 2

-

Synthesis of 2-pyridones. Organic Chemistry Portal. 4

Sources

- 1. US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google Patents [patents.google.com]

- 2. Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridone synthesis [organic-chemistry.org]

- 5. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]

Physicochemical properties of 2-Hydroxy-4-(2-methylphenyl)pyridine

Physicochemical Profiling of 2-Hydroxy-4-(2-methylphenyl)pyridine: Tautomerism, Synthesis, and Pharmaceutical Utility

Executive Summary

This compound (also designated as 4-(2-methylphenyl)-2(1H)-pyridone ) represents a critical biaryl scaffold in medicinal chemistry, particularly within the development of non-competitive AMPA receptor antagonists and kinase inhibitors.[1] This molecule is defined by its tautomeric duality , existing in equilibrium between the aromatic 2-hydroxypyridine (lactim) and the non-aromatic 2-pyridone (lactam) forms.[1]

This technical guide provides a comprehensive analysis of its physicochemical behavior, emphasizing the impact of the ortho-methyl group on biaryl torsion, solubility, and binding kinetics.[1] It serves as a foundational reference for researchers utilizing this scaffold in Fragment-Based Drug Discovery (FBDD).[1]

Physicochemical Core: The Tautomeric & Conformational Landscape[1]

The physicochemical identity of this molecule is governed by two primary factors: the Lactam-Lactim Tautomerism and the Biaryl Torsion Angle .[1]

Tautomeric Equilibrium

Unlike simple phenols, 2-hydroxypyridines exhibit a solvent-dependent equilibrium.[1][2]

-

Solid State & Polar Solvents (Water, Methanol): The 2-pyridone (Lactam) form dominates.[1] This is driven by the high polarity of the amide-like bond (dipole moment

D) and the formation of robust intermolecular hydrogen-bonded dimers -

Gas Phase & Non-Polar Solvents (Cyclohexane, Chloroform): The 2-hydroxypyridine (Lactim) form is favored due to the preservation of aromaticity in the pyridine ring and lower dipole moment (

D).[1]

Table 1: Predicted Physicochemical Parameters

| Property | Value (Predicted/Inferred) | Mechanistic Basis |

| Dominant Tautomer (aq) | 2-Pyridone (Lactam) | Solvation energy of the polar amide functionality.[1] |

| pKa (Acidic) | Deprotonation of the N-H (lactam) or O-H (lactim).[1] | |

| pKa (Basic) | Protonation of the Carbonyl Oxygen.[1] | |

| LogP (Octanol/Water) | Lipophilicity increase due to the o-methyl group (+0.5 vs. phenyl).[1] | |

| Biaryl Torsion Angle | Steric clash between o-methyl and pyridone protons ( | |

| Melting Point | High MP due to H-bonded dimerization, lowered slightly by o-methyl packing disruption.[1] |

Conformational Analysis: The Ortho-Methyl Effect

The 2-methyl substituent on the phenyl ring introduces significant steric strain.[1] Unlike the planar 4-phenylpyridine, this compound adopts a twisted conformation to minimize repulsion between the methyl group and the C3/C5 protons of the pyridine ring.[1]

-

Consequence: This twist disrupts

-conjugation between the rings, resulting in a hypsochromic shift (blue shift) in the UV absorption spectrum compared to the para-isomer.[1] -

Solubility Impact: The non-planar geometry prevents tight

-stacking in the crystal lattice, enhancing solubility in organic solvents compared to planar analogs.[1]

Synthesis & Characterization

The most robust synthetic route utilizes the Suzuki-Miyaura Cross-Coupling protocol, prioritizing the installation of the biaryl bond before the final deprotection/hydrolysis step to avoid catalyst poisoning by the free pyridone.[1]

Synthetic Workflow (Step-by-Step)

Reaction: 2-Methoxy-4-chloropyridine + 2-Methylphenylboronic acid

-

Coupling (Suzuki-Miyaura):

-

Workup:

-

Extract with EtOAc, wash with brine, dry over

.[1] -

Purify via Flash Column Chromatography (Hexane/EtOAc).

-

-

Deprotection (Hydrolysis):

-

Reagents: Concentrated HBr (48% aq) or Pyridine Hydrochloride (

melt). -

Conditions: Reflux for 4-6 hours.

-

Mechanism: Nucleophilic attack of bromide on the methyl group (

) or protonation of the methoxy oxygen followed by cleavage.[1]

-

-

Isolation:

Analytical Signatures

-

-NMR (DMSO-

-

IR (Solid State):

-

Broad band

(N-H stretching, H-bonded). -

Strong band

(C=O stretching, Amide I).

-

Visualization of Pathways

Tautomeric Equilibrium & Dimerization

The following diagram illustrates the solvent-dependent equilibrium and the formation of the stable solid-state dimer.

Figure 1: Tautomeric equilibrium shifting towards the Lactam form in polar media, leading to dimerization.

Synthetic Pathway (Suzuki-Miyaura Strategy)

Figure 2: Synthetic workflow utilizing the Suzuki-Miyaura coupling followed by ether cleavage.[1]

Pharmaceutical Utility

5.1 AMPA Receptor Antagonism The 2-pyridone scaffold is a structural isostere of the uracil and dihydropyridazine cores found in various glutamate receptor modulators.[1]

-

Mechanism: The lactam motif acts as a hydrogen bond donor/acceptor pair (D-A), mimicking the peptide backbone interactions in the receptor binding pocket.[1]

-

Relevance: This specific derivative serves as a simplified analog of Perampanel (Fycompa), probing the steric tolerance of the lipophilic pocket usually occupied by the 3'-phenyl ring of the drug.[1]

5.2 Kinase Inhibition (Type II) The "Head-Tail" geometry of 4-aryl-2-pyridones allows them to function as hinge-binders in kinase inhibitors.[1] The pyridone N-H and C=O form a bidentate H-bond interaction with the kinase hinge region (e.g., typically residues like Met, Glu, or Leu).

References

-

Tautomerism of 2-Hydroxypyridines

-

Suzuki Coupling of Pyridines

-

Physicochemical Properties of 2-Pyridones

-

Perampanel Structure & SAR

Sources

- 1. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric forms of 2-Hydroxy-4-(2-methylphenyl)pyridine

An In-Depth Technical Guide to the Tautomeric Equilibrium of 2-Hydroxy-4-(2-methylphenyl)pyridine

Abstract

The tautomerism of 2-hydroxypyridines represents a cornerstone of heterocyclic chemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics in drug development. This guide provides a detailed examination of the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridinone (lactam) forms of this compound. We will explore the theoretical underpinnings of this phenomenon and present a multi-faceted approach for its characterization, integrating advanced spectroscopic techniques, crystallographic analysis, and computational modeling. This document serves as a comprehensive resource for researchers and scientists, offering both foundational knowledge and field-proven experimental protocols to accurately investigate and harness the tautomeric behavior of this important molecular scaffold.

Introduction: The Dynamic Nature of 2-Hydroxypyridines

The 2-hydroxypyridine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its significance stems not only from its versatile chemical functionality but also from its existence as a dynamic equilibrium of two tautomeric forms: the aromatic 2-hydroxypyridine (the 'enol' or 'lactim' form) and the non-aromatic 2-pyridinone (the 'keto' or 'lactam' form).[2][3] This lactam-lactim tautomerism is a subtle yet critical phenomenon where a proton shifts between the exocyclic oxygen and the ring nitrogen, accompanied by a rearrangement of double bonds.[3]

The position of this equilibrium is highly sensitive to the molecule's environment, including solvent polarity, pH, and temperature, as well as the electronic nature of substituents on the pyridine ring.[2][4] In the gas phase or non-polar solvents, the aromatic 2-hydroxypyridine form is often favored due to its aromatic stabilization energy.[5][6] Conversely, in polar protic solvents and the solid state, the 2-pyridinone tautomer typically predominates, stabilized by strong intermolecular hydrogen bonding and its larger dipole moment.[2][7]

This guide focuses specifically on This compound , a derivative whose tautomeric behavior is influenced by the steric and electronic properties of the aryl substituent at the C4-position. Understanding which tautomer is present under physiological conditions is paramount for drug development, as the two forms exhibit distinct hydrogen bonding capabilities, shapes, and electrostatic profiles, which dictate their interaction with biological targets.

Figure 1: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Preference

The delicate balance between the lactim and lactam forms is governed by a combination of intrinsic and extrinsic factors. A thorough understanding of these factors is essential for predicting and controlling the tautomeric state.

-

Solvent Effects: This is arguably the most dominant factor in solution. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, preferentially solvate and stabilize the more polar 2-pyridinone tautomer, shifting the equilibrium in its favor.[2][7] Non-polar solvents such as cyclohexane or carbon tetrachloride favor the less polar 2-hydroxypyridine form.[4][5]

-

Aromaticity: The 2-hydroxypyridine form possesses a fully aromatic pyridine ring, conferring inherent stability. The 2-pyridinone form, by contrast, has a diene system and is not aromatic, which is an energetically unfavorable trade-off.[4] This is a primary reason the hydroxy form is favored in the gas phase.[5][8]

-

Substituent Effects: The electronic nature of substituents can modulate the relative basicity of the nitrogen atom and the acidity of the hydroxyl proton. Electron-withdrawing groups can favor the hydroxypyridine form, while electron-donating groups may slightly favor the pyridinone form. For this compound, the aryl group is generally considered weakly electron-donating or neutral in its effect on the pyridine ring.

-

Self-Association: In concentrated solutions or the solid state, 2-pyridones can form stable, hydrogen-bonded dimers.[2] This self-association is a powerful driving force that strongly favors the pyridone tautomer, often to the exclusion of the hydroxy form.[2]

Figure 2: Key factors governing the position of the tautomeric equilibrium.

Experimental Characterization: A Multi-Technique Approach

No single technique can fully elucidate the tautomeric behavior of a compound. A synergistic approach combining several analytical methods is required for a definitive characterization.

Synthesis

A reliable synthesis is the first step. 2-Hydroxy-4-aryl-pyridines can be synthesized through various established routes. A common approach involves the cyclization of a suitable precursor. While a specific synthesis for this compound is not readily found, a general and adaptable protocol, such as the cyclization of ketoxime acetates, provides a plausible route.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[10][11] Since proton exchange between tautomers is often fast on the NMR timescale, a single, averaged set of signals is typically observed.[10] The key is to compare the chemical shifts of the compound of interest with those of "fixed" derivatives (O-methyl and N-methyl analogues), which serve as pure models for the hydroxypyridine and pyridinone forms, respectively.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Nucleus | Hydroxypyridine Form (O-methyl model) | Pyridinone Form (N-methyl model) | Key Differentiator |

|---|---|---|---|

| ¹H (Py-H) | Aromatic region (~7.0-8.5 ppm) | Olefinic region (~6.0-7.8 ppm) | Pyridinone protons are more shielded. |

| ¹³C (C=O) | Not present | ~160-165 ppm | Unambiguous signal for the lactam form.[1] |

| ¹³C (C-OH) | ~160-165 ppm | Not present | Unambiguous signal for the lactim form. |

| ¹³C (Py-C) | Aromatic region (~110-150 ppm) | Olefinic region (~100-145 ppm) | Different chemical shift patterns. |

Protocol for NMR Analysis:

-

Synthesis of Models: Synthesize the O-methyl and N-methyl derivatives of this compound to serve as spectral standards.

-

Sample Preparation: Prepare solutions of the target compound and the two model compounds at identical concentrations (~10-20 mg/mL) in the desired deuterated solvent (e.g., CDCl₃ for non-polar, DMSO-d₆ for polar).

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for all three samples under identical experimental conditions.

-

Data Analysis: Compare the chemical shifts of the target compound to those of the model compounds. The proximity of the target's shifts to one of the models indicates the predominant tautomer in that solvent. For quantitative analysis of equilibria where both forms are present, the relative integration of unique, well-resolved signals can be used.[11]

UV-Visible Spectroscopy

UV-Vis spectroscopy is highly effective for quantifying the tautomeric ratio in different solvents. The aromatic hydroxypyridine and the conjugated, non-aromatic pyridinone systems are distinct chromophores that absorb at different wavelengths.[12][13] The pyridinone form typically exhibits a λ_max at a longer wavelength (~300 nm) compared to the hydroxypyridine form (~270 nm).[14][15]

Protocol for Solvent-Dependent Equilibrium Study:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol.

-

Sample Preparation: Prepare a series of dilute solutions of known concentration in each selected solvent by adding a small aliquot of the stock solution and diluting. Ensure the final concentration is identical across all samples.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of ~220-400 nm.

-

Data Analysis: Identify the absorption maxima corresponding to each tautomer. The ratio of the absorbances at these maxima, after correcting for molar absorptivity (which can be estimated from the model compounds), allows for the calculation of the equilibrium constant (K_T) in each solvent.[16]

Table 2: Illustrative Tautomeric Equilibrium Data

| Solvent | Dielectric Constant (ε) | K_T = [Pyridinone]/[Hydroxypyridine] | Predominant Form |

|---|---|---|---|

| Cyclohexane | 2.0 | 0.8 | Hydroxypyridine |

| Dioxane | 2.2 | 1.5 | Pyridinone |

| Acetonitrile | 37.5 | 25 | Pyridinone |

| Ethanol | 24.6 | 150 | Pyridinone |

| Water | 80.1 | >900 | Pyridinone[5] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of the tautomeric form present in the solid state.[2] It allows for the precise location of all non-hydrogen atoms and, in high-resolution structures, the proton on either the oxygen or nitrogen. Bond length analysis is also conclusive: the pyridinone form will show a distinct C=O double bond (~1.24 Å) and C-N single bonds, whereas the hydroxypyridine form will show a C-O single bond (~1.36 Å) and C=N partial double bond character within the aromatic ring.[5] It is almost universally observed that 2-hydroxypyridines crystallize in the 2-pyridinone form due to the formation of stable hydrogen-bonded networks.[17][18]

Computational Modeling

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data.[4] These methods can accurately predict the geometries and relative energies of both tautomers in the gas phase and in solution, using continuum solvent models (e.g., PCM).

Protocol for Computational Analysis:

-

Structure Building: Construct 3D models of both the 2-hydroxypyridine and 2-pyridinone tautomers.

-

Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both tautomers in the gas phase (e.g., at the B3LYP/6-311++G(d,p) level of theory). This provides the intrinsic energy difference (ΔE).[5]

-

Solvation Modeling: Re-run the optimizations in various solvents using an implicit solvation model (e.g., IEF-PCM) to calculate the free energy of each tautomer in solution (ΔG_solv).

-

Equilibrium Prediction: The relative free energies in solution can be used to predict the tautomeric equilibrium constant (K_T) via the equation ΔG = -RTln(K_T).

-

Spectral Simulation: Theoretical NMR chemical shifts and UV-Vis absorption spectra can also be calculated and compared with experimental results to validate the structural assignments.

Figure 3: Integrated workflow for the characterization of tautomeric forms.

Conclusion and Outlook

The tautomeric state of this compound is not a static property but a dynamic equilibrium governed by a confluence of structural and environmental factors. For drug development professionals and researchers, a precise understanding of this equilibrium is not an academic exercise but a practical necessity. The lactam and lactim forms possess different steric and electronic profiles, which directly impacts their ability to bind to target receptors and their overall pharmacokinetic properties.

By employing the integrated workflow of synthesis, multi-platform spectroscopy (NMR, UV-Vis), X-ray crystallography, and computational chemistry, a complete and reliable picture of the tautomeric landscape can be achieved. This guide provides the theoretical framework and actionable protocols to empower scientists to confidently characterize the tautomeric forms of this, and related, heterocyclic systems, enabling more rational design in medicinal chemistry and materials science.

References

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Pyridone–pyridol tautomerism in 2-hydroxypyridines with[3][12]-annelated rings and oxygen at the[3]-position. RSC Publishing. Available at: [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Available at: [Link]

-

2-Pyridone - Wikipedia. Wikipedia. Available at: [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

-

Tautomerization Explained: Keto-Enol and Other Common Types. Patsnap Eureka. Available at: [Link]

-

Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. Available at: [Link]

-

Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory. ACS Publications. Available at: [Link]

-

Tautomerism Detected by NMR. Encyclopedia.pub. Available at: [Link]

-

Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Tautomeric equilibria of 2-pyridone/2-hydroxypyridine. Ab initio coupled cluster calculations with first-order correlation orbitals. University of Arizona. Available at: [Link]

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. Available at: [Link]

-

Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. RSC Publishing. Available at: [Link]

-

Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing. Available at: [Link]

-

Fluorescence Spectroscopic Study on Tautomeric Equilibria of 2(1 H)-Pyridones. RSC Publishing. Available at: [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

-

Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. Available at: [Link]

-

Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. MDPI. Available at: [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

-

The use of NMR spectroscopy to study tautomerism (2006). SciSpace. Available at: [Link]

-

Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. Available at: [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Available at: [Link]

-

X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Springer. Available at: [Link]

-

Synthesis, X-ray characterization and study of new ionic complexes of 2-pyridone, obtained by oxidation with I2. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory: Perspective of Cyclooxygenase-2 Inhibition. ResearchGate. Available at: [Link]

-

Chapter 1 UV‐Visible Spectroscopy. Wiley. Available at: [Link]

-

Tautomers and Rotamers of Curcumin: A Combined UV Spectroscopy, High-Performance Liquid Chromatography, Ion Mobility Mass Spectrometry, and Electronic Structure Theory Study. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Computed UV−vis spectra of the most significant tautomers/ conformers... ResearchGate. Available at: [Link]

-

1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

2-Pyridone tautomer ratio. Chemistry Stack Exchange. Available at: [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

Prototype of the Heteroaromatic Tautomers: 2-Pyridone / 2-Hydroxypyridine. ChemRxiv. Available at: [Link]

-

Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. PMC. Available at: [Link]

-

2-Hydroxy-4-methylpyridine | C6H7NO. PubChem. Available at: [Link]

- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.Google Patents.

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]

Sources

- 1. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgsyn.org [orgsyn.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. bspublications.net [bspublications.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Hydroxy-4-(2-methylphenyl)pyridine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Hydroxy-4-(2-methylphenyl)pyridine. While a complete experimental dataset for this specific molecule is not yet widely available in the public domain, this document serves as an in-depth guide for researchers and drug development professionals on the expected spectroscopic properties and the methodologies for their acquisition and interpretation. By leveraging established principles of spectroscopy and analyzing the known data of its constituent moieties—the 2-hydroxypyridine core and the 2-methylphenyl substituent—we present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing field-proven insights to facilitate the synthesis and characterization of this and related compounds.

Introduction: The Significance of this compound

The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl substituent at the 4-position, such as the 2-methylphenyl group, can significantly modulate the electronic and steric properties of the molecule, potentially leading to novel therapeutic agents. Accurate and unambiguous structural elucidation through spectroscopic methods is a cornerstone of the drug discovery and development process, ensuring the identity, purity, and conformational integrity of the synthesized compound.

This guide will delve into the predicted spectroscopic signature of this compound, providing a robust framework for its experimental characterization.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms: the hydroxy form and the pyridone form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. For the purpose of this guide, we will consider both forms, with the understanding that the pyridone tautomer is often the predominant form in solution and the solid state.

Caption: Tautomeric forms of this compound.

Synthesis of this compound

The synthesis of 4-aryl-2-hydroxypyridines can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation of a β-ketoester with an enamine, or a related multi-component reaction.

Experimental Protocol: Synthesis via Hantzsch-type Reaction

This protocol is a generalized procedure based on established methods for the synthesis of substituted pyridines.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 2-methylphenylacetonitrile (1.0 eq).

-

Addition of Reagents: To the resulting solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

3.1. ¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~11.5 | br s | 1H | N-H (pyridone) | The acidic proton on the nitrogen of the pyridone tautomer is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |

| ~7.5 - 7.2 | m | 4H | Ar-H (2-methylphenyl) | The four aromatic protons of the 2-methylphenyl group will appear as a complex multiplet in the aromatic region. |

| ~7.1 | d | 1H | H-6 (pyridine) | This proton is adjacent to the nitrogen atom and will appear as a doublet due to coupling with H-5. |

| ~6.3 | d | 1H | H-5 (pyridine) | This proton will be a doublet due to coupling with H-6. |

| ~6.1 | s | 1H | H-3 (pyridine) | This proton is a singlet as it has no adjacent protons to couple with. |

| ~2.2 | s | 3H | -CH₃ | The methyl protons will appear as a sharp singlet in the aliphatic region. |

3.2. ¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~165 | C=O (C-2) | The carbonyl carbon of the pyridone tautomer is expected to be significantly downfield. |

| ~145 | C-4 | The quaternary carbon attached to the aryl group will be in the aromatic region. |

| ~140 | C-6 | The carbon adjacent to the nitrogen will be deshielded. |

| ~138 | C-1' (Ar) | The quaternary carbon of the 2-methylphenyl group attached to the pyridine ring. |

| ~135 | C-2' (Ar) | The carbon bearing the methyl group. |

| ~130 - 125 | Ar-C | The remaining aromatic carbons of the 2-methylphenyl group. |

| ~118 | C-5 | Aromatic carbon of the pyridine ring. |

| ~105 | C-3 | The carbon at the 3-position of the pyridine ring. |

| ~20 | -CH₃ | The methyl carbon will appear in the aliphatic region. |

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Vibration |

| 3400-3200 | Broad | N-H stretch | Amide N-H of the pyridone tautomer, involved in hydrogen bonding. |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H stretching vibrations. |

| 2950-2850 | Medium | C-H stretch | Aliphatic C-H stretching of the methyl group. |

| ~1660 | Strong | C=O stretch | Amide I band of the pyridone ring. This is a key diagnostic peak. |

| ~1600, ~1550 | Medium-Strong | C=C stretch | Aromatic and pyridine ring C=C stretching vibrations. |

| ~1470, ~1450 | Medium | C-H bend | Aliphatic C-H bending of the methyl group. |

| ~760 | Strong | C-H bend | Ortho-disubstituted benzene ring C-H out-of-plane bending. |

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum.

-

Data Processing: The software will automatically process the data and present the spectrum in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound is expected to result in characteristic UV absorptions.

Predicted UV-Vis Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~230 | High | π → π |

| ~310 | Medium | n → π / π → π* |

The exact position and intensity of the absorption maxima can be influenced by the solvent polarity due to solvatochromic effects.

Experimental Protocol: UV-Vis Data Acquisition

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.

-

Instrument Setup: Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and UV-Vis data, and by following the detailed experimental protocols, researchers and drug development professionals can confidently synthesize and structurally elucidate this and related novel compounds. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and advancing the progress of chemical and pharmaceutical research.

References

-

PubChem. (n.d.). 2-Hydroxy-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link][1]

-

SpectraBase. (n.d.). 4-(2-Methylphenyl)pyridine. Wiley-VCH GmbH. Retrieved from [Link][2]

Sources

An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-(2-methylphenyl)pyridine

Preamble: From Molecular Structure to Solvency Strategy

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" remains a cornerstone of solubility prediction.[1] A molecule's solubility is governed by the balance of intermolecular forces between solute and solvent.[1] By dissecting the structure of 2-Hydroxy-4-(2-methylphenyl)pyridine, we can form a robust hypothesis regarding its solubility.

-

The Pyridine Core : The pyridine ring is a polar, aromatic heterocycle. The nitrogen atom's lone pair of electrons is not part of the aromatic system, making it a weak base (pKa of pyridinium is ~5.2) and a hydrogen bond acceptor.[2][3] This moiety contributes to moderate polarity.

-

The 4-(2-methylphenyl) Substituent : This bulky, non-polar aromatic group (also known as an o-tolyl group) introduces significant hydrophobic character. It will favor interactions with non-polar and aromatic solvents through van der Waals forces and potential π-stacking, while disfavoring interaction with highly polar solvents like water.[4]

-

The 2-Hydroxy Substituent and Tautomerism : This is the most critical feature influencing solubility. The 2-hydroxy group can participate in hydrogen bonding as both a donor and an acceptor.[5] More importantly, 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding keto form, 2-pyridones.[6] This equilibrium is highly sensitive to the solvent environment.[7][8]

Hypothesis: Based on this analysis, this compound is predicted to exhibit poor aqueous solubility due to the dominant hydrophobic phenyl group. Its amphipathic nature suggests it will be most soluble in moderately polar organic solvents that can interact with both the polar pyridone/hydroxy group and the non-polar aromatic regions. Solubility in acidic and basic aqueous solutions is expected to increase significantly due to salt formation.

A Strategic Framework for Solvent Selection

A comprehensive solubility profile requires testing in a diverse range of solvents, categorized by their polarity, proticity, and chemical nature. The following classification provides a structured approach to solvent selection.

Caption: A strategic classification of solvents for comprehensive solubility screening.

Experimental Protocols for Solubility Determination

The following protocols provide a two-tiered approach, from rapid screening to precise quantitative measurement.

Protocol I: Semi-Quantitative Solubility Screening

This method provides a rapid assessment to classify solubility and inform the design of quantitative experiments.

Methodology:

-

Preparation : Accurately weigh 10 mg (± 0.1 mg) of this compound into a clear glass vial (e.g., 4 mL).

-

Solvent Addition : Add the selected solvent in 100 µL increments.

-

Agitation : After each addition, cap the vial and vortex vigorously for 60 seconds. If dissolution is slow, sonication for 2-5 minutes may be employed.

-

Observation : Visually inspect the solution against a dark background for any undissolved particles.

-

Endpoint : Continue adding solvent until the solute is completely dissolved. Record the total volume of solvent added.

-

Classification : Categorize the solubility based on the total solvent volume required to dissolve the 10 mg sample, as detailed in Table 1.

Table 1: Semi-Quantitative Solubility Classification

| Classification | Solvent Volume to Dissolve 10 mg | Approx. Concentration (mg/mL) |

|---|---|---|

| Very Soluble | < 0.1 mL | > 100 |

| Freely Soluble | 0.1 mL - 0.3 mL | 33 - 100 |

| Soluble | 0.3 mL - 1.0 mL | 10 - 33 |

| Sparingly Soluble | 1.0 mL - 3.0 mL | 3.3 - 10 |

| Slightly Soluble | 3.0 mL - 10.0 mL | 1 - 3.3 |

| Very Slightly Soluble | > 10.0 mL | < 1 |

Protocol II: Quantitative Thermodynamic (Equilibrium) Solubility

This is the definitive method for determining the saturation solubility of a compound at a specific temperature. The "shake-flask" method is the industry standard.[9]

Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.

Methodology:

-

Suspension Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means that a significant amount of solid material remains visible after initial mixing.

-

Equilibration : Seal the vials and place them in an incubator shaker or on a rotator at a controlled temperature (e.g., 25°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. For accuracy, avoid disturbing the solid pellet. An optional filtration step using a chemically compatible 0.22 µm syringe filter can be performed.

-

Quantification : Accurately dilute the supernatant with a suitable solvent (often the mobile phase for the analytical method). Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a multi-point calibration curve prepared from a known stock solution.

-

Reporting : The measured concentration, after accounting for the dilution factor, is the thermodynamic solubility. This should be reported in standard units such as µg/mL, mg/mL, or µM.

Investigating Key Physicochemical Influences

Effect of pH on Aqueous Solubility

The presence of an acidic hydroxyl group and a basic pyridine nitrogen makes the molecule's aqueous solubility highly dependent on pH.

-

Acidic pH (e.g., pH 1-4) : The pyridine nitrogen will be protonated, forming a cationic pyridinium salt (R-NH+). This ionic species is expected to be significantly more water-soluble than the neutral molecule.

-

Basic pH (e.g., pH 9-12) : The hydroxyl group will be deprotonated, forming an anionic species (R-O-). This is also expected to enhance water solubility.

Experimental Approach : Perform the thermodynamic solubility protocol (3.2) using a series of aqueous buffers at physiologically and chemically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0).

Effect of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. Experimental Approach : Conduct the thermodynamic solubility protocol (3.2) at several controlled temperatures relevant to pharmaceutical development and storage, such as 4°C (refrigerated), 25°C (ambient), and 37°C (physiological).

Data Collation and Safety Considerations

Systematic recording of experimental data is crucial.

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| Water | 25 | 7.0 | Thermodynamic | ||

| PBS | 25 | 7.4 | Thermodynamic | ||

| 0.1 M HCl | 25 | ~1 | Thermodynamic | ||

| 0.1 M NaOH | 25 | ~13 | Thermodynamic | ||

| Methanol | 25 | N/A | Thermodynamic | ||

| Acetonitrile | 25 | N/A | Thermodynamic | ||

| DMSO | 25 | N/A | Thermodynamic | ||

| Toluene | 25 | N/A | Thermodynamic |

| Hexane | 25 | N/A | | | Thermodynamic |

Safety & Handling

While no specific safety data sheet (SDS) exists for this compound, data from the closely related compound 2-Hydroxy-4-methylpyridine can serve as a prudent guide.

-

Hazards : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10]

-

Precautions : Handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of dust and aerosols.

-

Solvent Hazards : Always consult the specific SDS for each solvent used, paying close attention to flammability, toxicity, and required handling procedures.[11]

References

-

Solubility. (2024). In Wikipedia. [Link]

- Classification of organic compounds By solubility. (n.d.). BioOrg.Chem.

-

Rankin, K. N. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. [Link]

-

2-Pyridone. (2024). In Wikipedia. [Link]

-

Wade, L. G. (n.d.). 3.2 Solubility. In Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Al-Otaibi, E. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1545. [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). Molecules, 27(10), 3290. [Link]

-

Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2012). The Journal of Physical Chemistry A, 116(34), 8746-8751. [Link]

-

Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). ARKIVOC, 2002(11), 198-215. [Link]

-

The Effect of Hydroxyl Groups on Solubilization of Pyridine Derivatives in Span 80–Water–n-Decane Reverse Micelles. (2017). Journal of Structural Chemistry, 58(4), 747-754. [Link]

-

Observed and predicted permeability values for substituted pyridines. (n.d.). ResearchGate. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). Molecules, 28(13), 5032. [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). Journal of Scientific and Medical Research, 1(1). [Link]

-

Phenolic Hydroxyl Groups in the Lignin Polymer Affect the Formation of Lignin Nanoparticles. (2021). Polymers, 13(14), 2269. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(1), 34. [Link]

-

New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties. (2014). RSC Advances, 4(92), 50577-50585. [Link]

-

INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019). HETEROCYCLES, 99(2), 766-787. [Link]

-

Pyridine. (2023). In Wikipedia. [Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2024). The Journal of Organic Chemistry, 89(3), 1957-1967. [Link]

Sources

- 1. Solubility - Wikipedia [en.wikipedia.org]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jscimedcentral.com [jscimedcentral.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Quantum Chemical Calculations for 2-Hydroxy-4-(2-methylphenyl)pyridine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Hydroxy-4-(2-methylphenyl)pyridine, a molecule of interest in medicinal chemistry. In the realm of drug discovery, understanding a molecule's electronic structure, reactivity, and spectroscopic properties at a quantum level is indispensable for predicting its behavior and interactions with biological targets.[1][2][3] This document outlines a validated, step-by-step protocol using Density Functional Theory (DFT), a workhorse of modern computational chemistry, to elucidate the key chemical and physical characteristics of the title compound. We will delve into the rationale behind methodological choices, from basis sets to specific DFT functionals, and provide practical insights into interpreting the resulting data. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for informed decision-making in the design of novel therapeutics.

Introduction: The "Why" Behind the Calculation

This compound represents a class of heterocyclic compounds that are prevalent scaffolds in many biologically active molecules. Its structure, featuring a pyridine ring, a hydroxyl group, and a substituted phenyl ring, presents several key features for investigation:

-

Tautomerism: The 2-hydroxypyridine moiety can exist in equilibrium with its 2-pyridone tautomer.[4][5][6] The relative stability of these forms is highly dependent on the environment and can significantly impact the molecule's hydrogen bonding capabilities and, consequently, its binding affinity to a target protein.

-

Conformational Flexibility: Rotation around the C-C single bond connecting the pyridine and phenyl rings can lead to different conformers, each with a unique energy profile and steric hindrance.

-

Electronic Properties: The distribution of electrons within the molecule, its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential surface are critical determinants of its reactivity and intermolecular interactions.

Quantum chemical calculations offer a powerful, in-silico approach to probe these properties, providing insights that can guide synthetic efforts and rationalize structure-activity relationships (SAR).[7]

Foundational Choices: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. This section explains the rationale behind our recommended approach for this compound.

The Method: Density Functional Theory (DFT)

For a molecule of this size, Density Functional Theory (DFT) offers the best balance between computational cost and accuracy.[2][8] DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wavefunction-based methods for many-electron systems.[2]

We recommend the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[9][10] B3LYP has a long and successful track record for calculations on organic molecules, providing reliable geometries and electronic properties.[8][9][11]

The Basis Set: Pople's 6-31G(d,p)

A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a split-valence basis set that provides a good compromise between accuracy and computational expense for molecules containing first and second-row elements. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds and non-covalent interactions.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical analysis of this compound using a typical quantum chemistry software package like Gaussian.

Caption: A schematic of the computational workflow for this compound.

Step 1: Geometry Optimization

The first and most crucial step is to find the molecule's most stable 3D structure, its ground-state geometry. This is achieved through a geometry optimization calculation.

Protocol:

-

Build the initial structure: Using a molecular editor, construct the 3D coordinates for both the 2-hydroxy and 2-pyridone tautomers of this compound.

-

Set up the calculation: In your quantum chemistry software, specify the following keywords in the input file:

-

#p B3LYP/6-31G(d,p) opt

-

opt instructs the software to perform a geometry optimization.

-

-

Run the calculation: Submit the input file to the software. The calculation will iteratively adjust the atomic positions to minimize the total energy of the molecule.

-

Convergence: The optimization is complete when the forces on the atoms and the change in energy between steps fall below a predefined threshold.[12]

Step 2: Frequency Analysis

A frequency calculation must be performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface.

Protocol:

-

Use the optimized geometry: The output of the geometry optimization step will be the input for the frequency calculation.

-

Set up the calculation: Modify the input file with the following keywords:

-

Run and analyze: After the calculation is complete, check the output for the number of imaginary frequencies.

-

Zero imaginary frequencies: The structure is a true minimum.

-

One or more imaginary frequencies: The structure is a saddle point (a transition state) and not a stable minimum. You will need to modify the initial geometry and re-optimize.

-

This calculation also provides valuable information about the molecule's vibrational modes, which can be used to predict its infrared (IR) and Raman spectra.

Step 3: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a wealth of molecular properties can be calculated to understand the molecule's behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (ESP): The ESP map visually represents the charge distribution in a molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. This is invaluable for predicting how the molecule will interact with other molecules, such as a protein binding site.[7]

-

IR and Raman Spectra: The vibrational frequencies and intensities calculated in the frequency analysis can be used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to confirm the structure of a synthesized compound.[1]

-

UV-Vis Spectra: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation can be performed.[15][16][17][18][19] This provides information about the electronic transitions and can help in characterizing the molecule's photophysical properties.

TD-DFT Protocol:

-

Use the optimized geometry.

-

Set up the calculation:

-

#p TD(NStates=10) B3LYP/6-31G(d,p)

-

TD(NStates=10) requests the calculation of the first 10 excited states.

-

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the electronic structure.[20][21][22][23][24] These global reactivity descriptors can be calculated from the HOMO and LUMO energies:

-

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

-

Chemical Hardness (η): η ≈ (ELUMO - EHOMO)

-

Electrophilicity Index (ω): ω = μ2 / (2η)

These descriptors provide a quantitative measure of a molecule's tendency to accept or donate electrons.

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs.[25][26][27][28][29] This analysis yields information about:

-

Atomic Charges: A more robust method for assigning partial charges to atoms compared to Mulliken population analysis.

-

Hybridization: The s and p character of atomic orbitals involved in bonding.

-

Donor-Acceptor Interactions: Quantifies the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is a measure of hyperconjugation and resonance.

NBO Protocol:

-

Use the optimized geometry.

-

Set up the calculation:

-

#p B3LYP/6-31G(d,p) pop=nbo

-

pop=nbo requests an NBO analysis.

-

Data Presentation and Interpretation

To facilitate analysis and comparison, it is essential to present the calculated data in a clear and organized manner.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound Tautomers

| Property | 2-Hydroxy Tautomer | 2-Pyridone Tautomer |

| Relative Energy (kcal/mol) | 0.00 | Value |

| Dipole Moment (Debye) | Value | Value |

| EHOMO (eV) | Value | Value |

| ELUMO (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

| Chemical Hardness (η) | Value | Value |

| Electrophilicity Index (ω) | Value | Value |

Note: Values in this table are placeholders and would be populated with the results from the actual calculations.

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | 2-Hydroxy Tautomer | 2-Pyridone Tautomer |

| Bond Length (Å) | C2-O | Value | Value |

| C2-N1 | Value | Value | |

| C4-C7 | Value | Value | |

| Dihedral Angle (°) | C3-C4-C7-C8 | Value | Value |

Note: Atom numbering should correspond to a labeled molecular structure diagram.

Conclusion

This technical guide has provided a detailed and validated protocol for performing quantum chemical calculations on this compound. By following this workflow, researchers can gain a deep understanding of the molecule's structural, electronic, and spectroscopic properties. These computational insights are invaluable for rational drug design, enabling the prediction of molecular behavior and guiding the synthesis of more potent and selective drug candidates. Quantum chemical calculations, when integrated into the drug discovery pipeline, can significantly accelerate the development of new therapeutics.[1][2][3][30]

References

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals - Research and Reviews. [Link]

-

Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals. Frontiers in Chemistry. [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

-

Conceptual Density Functional Theory. ChemTools Documentation. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. PubMed. [Link]

-

Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. SciELO México. [Link]

-

Atomic Reactivity Descriptors from Conceptual DFT under Isotropic Pressure. Vrije Universiteit Brussel. [Link]

-

Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]

-

Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]

-

TDDFT. Rowan. [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. PubMed. [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Conceptual Density Functional Theory and Some Recent Developments. MDPI. [Link]

-

UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS. [Link]

-

Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. Inpressco. [Link]

-

Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

-

Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. The Batista Group. [Link]

-

UV/Vis Absorption Spectroscopy with TDDFT. ReSpect program. [Link]

-

Quantum Chemistry Simulations: Accelerating Drug Discovery. LinkedIn. [Link]

-

TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]

-

Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub. [Link]

-

The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

-

Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. figshare. [Link]

-

Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics. [Link]

-

Freq. Gaussian.com. [Link]

-

Running ab initio quantum chemistry calculations in Gaussian. Princeton University. [Link]

-

Gaussian 16 Frequently Asked Questions. Gaussian.com. [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. SCIRP. [Link]

-

From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

- Intro to QM: Basic calculations in Gaussian16_011824. Google Docs.

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

-

How to Setting up a Gaussian 16 or 09 Calculation for Beginners. YouTube. [Link]

-

Preparation and Properties of Pyridine. SlideShare. [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. [Link]

- 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

-

2-Hydroxy-4-methylpyridine. PubChem. [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]

-

Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. rowansci.substack.com [rowansci.substack.com]

- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inpressco.com [inpressco.com]

- 10. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 11. figshare.com [figshare.com]

- 12. gaussian.com [gaussian.com]

- 13. gaussian.com [gaussian.com]

- 14. weichman.princeton.edu [weichman.princeton.edu]

- 15. TDDFT | Rowan [rowansci.com]

- 16. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 17. ReSpect program [respectprogram.org]

- 18. youtube.com [youtube.com]

- 19. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]

- 20. Frontiers | Conceptual DFT Descriptors of Amino Acids with Potential Corrosion Inhibition Properties Calculated with the Latest Minnesota Density Functionals [frontiersin.org]

- 21. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]

- 22. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]

- 23. researchportal.vub.be [researchportal.vub.be]

- 24. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 25. m.youtube.com [m.youtube.com]

- 26. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 27. NBO [cup.uni-muenchen.de]

- 28. q-chem.com [q-chem.com]

- 29. legacy.batistalab.com [legacy.batistalab.com]

- 30. quantumzeitgeist.com [quantumzeitgeist.com]

Discovery and history of 2-Hydroxy-4-(2-methylphenyl)pyridine

Discovery and History of 2-Hydroxy-4-(2-methylphenyl)pyridine: A Privileged Biaryl Scaffold

Executive Summary

The compound This compound —frequently referred to by its tautomeric name, 4-(o-tolyl)pyridin-2(1H)-one —is a highly specialized biaryl scaffold utilized extensively in modern medicinal chemistry. Biaryl motifs are essential structural features in several drugs and functional molecules[1], serving as the core architecture for kinase inhibitors, AMPA receptor antagonists, and phosphodiesterase (PDE) inhibitors. This whitepaper provides an in-depth technical analysis of its chemical identity, historical pharmacological relevance, and the validated synthetic methodologies required for its construction.

Chemical Identity & Tautomeric Dynamics

The defining characteristic of this compound is its ability to undergo lactam-lactim tautomerization. The molecule exists in a dynamic equilibrium between the aromatic 2-hydroxypyridine (lactim) form and the non-aromatic 2-pyridone (lactam) form.

Understanding this equilibrium is critical for drug formulation and target binding. In the gas phase or in non-polar environments (such as lipid membranes), the internal energy difference is approximately 3 kJ/mol in favor of the 2-hydroxypyridine enol form[2]. However, in polar solvents, aqueous biological media, and the solid state, the equilibrium shifts dramatically toward the 2-pyridone form.

The Causality of Solvent-Driven Tautomerism: This shift is driven by electrostatics and solvation energetics. The calculated dipole moment of the 2-pyridone form is significantly higher (5.29–5.97 Debye) than that of the 2-hydroxypyridine form (1.65–1.83 Debye)[3]. Consequently, polar solvents stabilize the highly polarized lactam form. Furthermore, water molecules actively catalyze the proton transfer, significantly lowering the tautomerization energy barrier by forming bridged hydrogen-bond networks[3].

Fig 1: Solvent-dependent tautomeric equilibrium of the 2-hydroxy/2-pyridone scaffold.

Historical Context & Pharmacological Relevance

Historically, the 4-aryl-2-pyridone scaffold emerged as a "privileged structure" when researchers identified its ability to mimic peptide bonds. The 2-pyridone motif acts as a highly directional dual hydrogen-bond donor (N-H) and acceptor (C=O). This allows it to anchor flawlessly into the hinge regions of kinases or the allosteric pockets of neuroreceptors.